1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea
Description
1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea is a urea derivative featuring an imidazole ring attached to a phenyl group at the 1-position and a 3-(trifluoromethyl)phenyl group at the 3-position of the urea backbone. This compound is of interest due to its structural similarity to bioactive molecules targeting cancer and neurological disorders. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole moiety may contribute to hydrogen-bonding interactions, a critical feature in drug-receptor binding .
Properties
IUPAC Name |
1-(2-imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c18-17(19,20)12-4-3-5-13(10-12)22-16(25)23-14-6-1-2-7-15(14)24-9-8-21-11-24/h1-11H,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDWLMGSOLAXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
1-[3-(Trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea (Compound 83)
- Structure : Contains a pyridine ring substituted with a 4-methoxyphenyl group and a methyl group, linked to a 3-(trifluoromethyl)phenyl urea.
- Activity : Demonstrated antiproliferative effects against the MCF-7 breast cancer cell line. The pyridine ring may enhance π-π stacking interactions with biological targets, while the methoxy group improves solubility .
- Potency : Tested via the US-NCI protocol, though exact IC₅₀ values are unspecified. Comparable to reference standards in preliminary assays .
1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea
- Structure: Features an imidazole-propylideneamino linker and a 2-methylphenyl urea. The 4-methoxyphenyl group introduces electron-donating properties.
- Activity: Primarily investigated as an anticonvulsant.
- Structural Insights : Crystal studies (T = 100 K) reveal a disk-shaped molecule with imidazole and aromatic rings nearly coplanar (dihedral angles <13°), facilitating supramolecular interactions .
1-(3-(1H-Imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea (S24)
Comparative Analysis Table
Key Research Findings
Role of Trifluoromethyl Groups: Compounds with 3-(trifluoromethyl)phenyl substituents (e.g., Compound 83 and the target compound) show enhanced metabolic stability and target affinity compared to non-fluorinated analogues .
Hydrogen-Bonding Networks : The anticonvulsant urea derivative’s activity is attributed to N–H⋯N bonds, which stabilize its bioactive conformation. The target compound’s imidazole may similarly facilitate H-bonding but requires validation .
Structural Flexibility vs. Rigidity: Pyridine-based ureas (Compound 83) exhibit rigid planar structures, whereas imidazole-propylidenamino derivatives adopt helical supramolecular arrangements. This flexibility impacts membrane permeability and target engagement .
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